trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol
Overview
Description
trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol: is a chemical compound that features a cyclobutane ring substituted with a 4-methyl-1,4-diazepane moiety and a hydroxyl group
Mechanism of Action
Result of Action
The result of the action of Trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol is the induction of cell cycle arrest and apoptosis . Particularly, it can facilitate the formation and stabilization of R-loops, induce severe DNA damage, and trigger ATR/CHK1 and ATM/CHK2 kinase signaling cascades in BRCA1-deficient A549 cells . This suggests that defects in the homologous recombination (HR) pathway may exacerbate the DNA damage induced by this compound and cause synthetic lethality and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes . This method provides high enantioselectivity and efficiency, making it suitable for producing chiral 1,4-diazepanes.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalytic processes, which offer advantages such as mild reaction conditions, high selectivity, and reduced environmental impact. The use of engineered enzymes, such as imine reductases, can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazepane moiety can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups to the diazepane ring .
Scientific Research Applications
Chemistry: In chemistry, trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its diazepane moiety is of particular interest due to its potential to interact with various enzymes and receptors .
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their activity as enzyme inhibitors and receptor antagonists .
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics .
Comparison with Similar Compounds
- 2-(4-Methyl-1,4-diazepan-1-yl)ethanimidamide
- (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
Comparison: Compared to similar compounds, trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol stands out due to its cyclobutane ring, which imparts unique structural and chemical properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability and reactivity .
Properties
IUPAC Name |
(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-2-6-12(8-7-11)9-3-4-10(9)13/h9-10,13H,2-8H2,1H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXUBVHMIAHRBK-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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